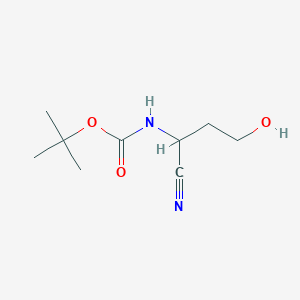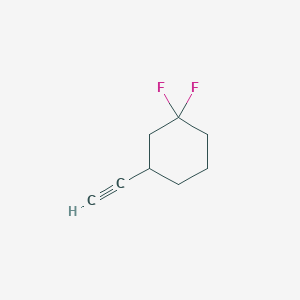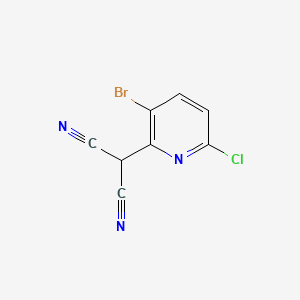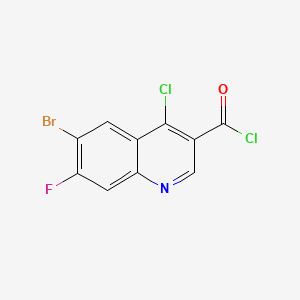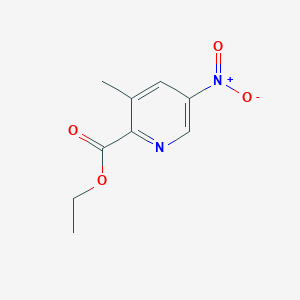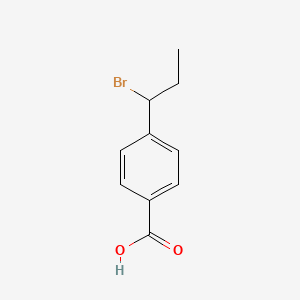
4-(1-Bromopropyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Bromopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a bromopropyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromopropyl)benzoic acid typically involves the bromination of 4-propylbenzoic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
4-(1-Bromopropyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propyl side chain can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The compound can be reduced to form the corresponding alkylbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of 4-(1-azidopropyl)benzoic acid or 4-(1-thiocyanatopropyl)benzoic acid.
Oxidation: Formation of 4-(1-carboxypropyl)benzoic acid.
Reduction: Formation of 4-propylbenzoic acid.
科学研究应用
4-(1-Bromopropyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism of action of 4-(1-Bromopropyl)benzoic acid involves its reactivity as a brominated compound. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or radical reactions .
相似化合物的比较
Similar Compounds
- 4-Bromobenzoic acid
- 4-(1-Chloropropyl)benzoic acid
- 4-(1-Iodopropyl)benzoic acid
Comparison
4-(1-Bromopropyl)benzoic acid is unique due to the presence of the bromopropyl group, which imparts specific reactivity compared to other halogenated benzoic acids. The bromine atom is more reactive in substitution reactions compared to chlorine or iodine, making it a preferred intermediate in certain synthetic pathways .
属性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC 名称 |
4-(1-bromopropyl)benzoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,9H,2H2,1H3,(H,12,13) |
InChI 键 |
CDDSICJHYZLYFK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
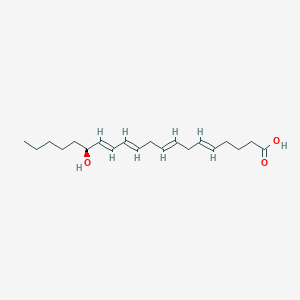

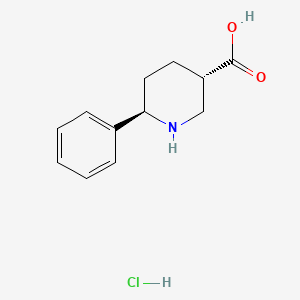
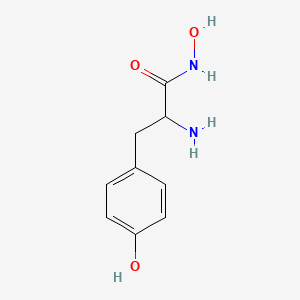
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)


![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
